Technical Whitepaper: Chemical Structure, Physical Properties, and Application Profiling of Bis(2-butoxyethyl) 2,2'-Oxydiacetate
Technical Whitepaper: Chemical Structure, Physical Properties, and Application Profiling of Bis(2-butoxyethyl) 2,2'-Oxydiacetate
Executive Summary & Chemical Identity
In the landscape of specialty plasticizers and high-boiling solvents, Bis(2-butoxyethyl) 2,2'-oxydiacetate (CAS: 61286-56-4) occupies a highly specialized niche[1]. Known systematically as the diester of diglycolic acid and 2-butoxyethanol, this compound belongs to the high-molecular-weight "Certain Glycol Ethers" category[2].
For drug development professionals and polymer scientists, understanding the structure-property relationships of this molecule is critical. Its unique molecular architecture—featuring a high density of ether and ester oxygen atoms—imparts exceptional hydrogen-bond accepting capabilities. This makes it a highly effective coalescing agent, a low-temperature plasticizer for synthetic rubbers, and a viable candidate for modulating the release kinetics in pharmaceutical film coatings.
Structural Elucidation & Thermophysical Profiling
Bis(2-butoxyethyl) 2,2'-oxydiacetate is synthesized via the condensation of one equivalent of diglycolic acid (2,2'-oxydiacetic acid) with two equivalents of 2-butoxyethanol[3].
Mechanistic Structural Advantages: The resulting molecule ( C16H30O7 ) contains three ether linkages (one central from the diglycolate backbone, two from the butoxyethyl chains) and two ester carbonyls . This high oxygen-to-carbon ratio disrupts crystalline domains when integrated into a polymer matrix. The flexible butyl tails provide steric bulk, which increases the free volume between polymer chains, thereby depressing the glass transition temperature ( Tg ) and enhancing macroscopic flexibility.
Quantitative Physical Properties
To facilitate formulation decisions, the core quantitative data of Bis(2-butoxyethyl) 2,2'-oxydiacetate is summarized below:
| Property | Value / Description | Scientific Implication for Formulation |
| IUPAC Name | 2-butoxyethyl 2-[2-(2-butoxyethoxy)-2-oxoethoxy]acetate | Defines the symmetrical diester architecture. |
| CAS Number | 61286-56-4 | Essential for regulatory and EPA tracking[1]. |
| Molecular Formula | C16H30O7 | High molar mass prevents rapid volatilization. |
| Molecular Weight | 334.409 g/mol | Ensures low migration rates in cured films. |
| Physical State | Colorless to pale yellow liquid | Optically clear; suitable for transparent coatings. |
| Density | ~1.06 g/cm³ (at 20 °C) | Comparable to the polymer matrix, ensuring homogenous blending. |
| Solubility | Insoluble in water; Soluble in ethanol, acetone, toluene | Ideal for non-aqueous casting and hydrophobic matrices. |
Mechanistic Role in Polymer & Pharmaceutical Formulations
In pharmaceutical development, modifying the mechanical properties of polymeric film coatings (e.g., ethylcellulose or polyvinyl butyral) is essential to prevent film cracking during tablet expansion or handling. Similar to dibutyl sebacate, Bis(2-butoxyethyl) 2,2'-oxydiacetate acts as an external plasticizer.
The Causality of Plasticization: When introduced into a rigid polymer matrix, the multiple ether and ester oxygens of the plasticizer act as potent hydrogen-bond acceptors. They competitively bind to the polymer's hydrogen-bond donors, effectively neutralizing strong polymer-polymer intermolecular forces. Concurrently, the aliphatic butyl chains physically push the polymer chains apart. This dual-action mechanism increases the "free volume" within the matrix, allowing polymer chains to slide past one another under mechanical stress, thereby lowering the Tg .
Fig 1. Mechanistic pathway of polymer plasticization via free volume expansion and H-bonding.
Validated Laboratory Workflows
As an application scientist, ensuring that experimental protocols are robust and self-validating is paramount. Below are the definitive methodologies for synthesizing the compound and evaluating its performance.
Protocol A: Azeotropic Esterification Synthesis
This protocol describes the synthesis of Bis(2-butoxyethyl) 2,2'-oxydiacetate with built-in kinetic validation.
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Reagent Preparation: Charge a 500 mL round-bottom flask with 1.0 molar equivalent of diglycolic acid[3] and 2.2 molar equivalents of 2-butoxyethanol.
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Causality: The 0.2 molar excess of the alcohol drives the equilibrium toward the diester (Le Chatelier's Principle) while compensating for minor evaporative losses during reflux.
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Catalyst Selection: Add 1.5 mol% of p-toluenesulfonic acid (p-TSA).
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Causality: p-TSA is selected over harsh mineral acids (like H2SO4 ) to prevent the oxidative cleavage of the sensitive ether linkages present in both the diglycolic acid backbone and the 2-butoxyethanol chains.
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Azeotropic Distillation: Add 150 mL of toluene as the solvent and attach a Dean-Stark trap topped with a reflux condenser. Reflux the mixture at 110–115 °C.
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Self-Validation (Endpoint Determination): Monitor the volume of water collected in the Dean-Stark trap. The reaction is deemed complete when the theoretical yield of water (2.0 equivalents) is collected. This provides an immediate, visual, in-process validation of esterification progress.
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Purification: Cool the mixture, neutralize the p-TSA catalyst with 5% aqueous NaHCO3 , wash with brine, dry over anhydrous Na2SO4 , and remove the toluene under reduced pressure to yield the purified liquid.
Fig 2. Azeotropic esterification workflow for Bis(2-butoxyethyl) 2,2'-oxydiacetate synthesis.
Protocol B: Plasticization Efficiency Evaluation in Film Coatings
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Polymer Dispersion: Disperse 10 g of ethylcellulose in 90 mL of an ethanol/acetone (1:1 v/v) solvent system.
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Plasticizer Integration: Add Bis(2-butoxyethyl) 2,2'-oxydiacetate at 15% w/w relative to the dry polymer weight.
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Homogenization: Stir the formulation at 500 RPM for 45 minutes to ensure uniform molecular distribution of the plasticizer within the solvated polymer chains.
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Casting and Curing: Cast the film onto a clean glass plate using a Doctor blade set to a 200 µm clearance. Cure the film at 40 °C for 24 hours to ensure complete solvent evaporation.
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Self-Validation (Thermal Analysis): Perform Differential Scanning Calorimetry (DSC) on the cured film. A successful plasticization workflow is validated by a measurable depression in the Tg (typically a shift of 15–25 °C lower) compared to a neat, unplasticized ethylcellulose control film.
Regulatory & Safety Grounding
From a regulatory standpoint, Bis(2-butoxyethyl) 2,2'-oxydiacetate is classified under the U.S. Environmental Protection Agency's (EPA) Emergency Planning and Community Right-to-Know Act (EPCRA) Section 313 as part of the "Certain Glycol Ethers" category[2].
The category is defined by the formula R−(OCH2CH2)n−OR′ , where n=1,2,or 3 . Because this compound is an ester derivative of a glycol ether, facilities manufacturing, processing, or otherwise using this chemical in quantities exceeding the EPA thresholds (typically 25,000 lbs for manufacturing/processing) must report their releases[2]. Furthermore, it is heavily monitored in ECO-Products substance control protocols for packaging and semiconductor manufacturing to ensure compliance with international substance restrictions[1].
References
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List of Toxic Chemicals within the Glycol Ethers Category - EPA. U.S. Environmental Protection Agency. Available at:[Link]
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DIBUTYL SEBACATE(DBS). Ataman Kimya. Available at: [Link]
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Diglycolic acid. Grokipedia. Available at:[Link]
